1-(Isopropylsulfonyl)piperazine

Catalog No.
S741604
CAS No.
534615-34-4
M.F
C7H16N2O2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isopropylsulfonyl)piperazine

CAS Number

534615-34-4

Product Name

1-(Isopropylsulfonyl)piperazine

IUPAC Name

1-propan-2-ylsulfonylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

LCXAFSYDJOFYKE-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)N1CCNCC1

Canonical SMILES

CC(C)S(=O)(=O)N1CCNCC1

1-(Isopropylsulfonyl)piperazine (CAS 534615-34-4) is a highly versatile, mono-protected secondary amine building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors, HIV reverse transcriptase inhibitors, and fatty acid amide hydrolase (FAAH) modulators. Featuring a sterically demanding and lipophilic isopropylsulfonyl moiety, this compound serves as a critical structural vector for optimizing target binding affinity and pharmacokinetic profiles. For procurement and process chemistry, its primary value lies in delivering a pre-installed, stable sulfonyl group, thereby bypassing the low yields and handling difficulties associated with late-stage functionalization using highly reactive sulfonyl chlorides[1].

Substituting 1-(isopropylsulfonyl)piperazine with the more ubiquitous and less expensive 1-(methylsulfonyl)piperazine fundamentally compromises the physicochemical profile of the resulting active pharmaceutical ingredient (API). The methylsulfonyl analog lacks the necessary steric bulk to adequately fill hydrophobic binding pockets and provides lower overall lipophilicity, which can severely reduce cell membrane permeability in hit-to-lead optimization [1]. Furthermore, attempting to circumvent the procurement of this specific building block by installing the isopropylsulfonyl group at a late stage using isopropylsulfonyl chloride is synthetically inefficient; the steric hindrance and rapid hydrolysis of the chloride reagent typically result in poor coupling yields and complex purification profiles [2]. Procuring the pre-assembled building block is therefore essential for maintaining high-throughput synthesis efficiency and achieving desired pharmacokinetic properties.

Enhanced Lipophilicity for Membrane Permeability

In drug design, substituting a methylsulfonyl group with an isopropylsulfonyl group on a piperazine core significantly increases the lipophilicity of the molecule. The isopropyl moiety typically adds approximately +0.8 to +1.0 to the calculated LogP compared to the methyl analog. This increased lipophilicity directly translates to improved cell membrane permeability in standard Caco-2 assays and provides enhanced van der Waals interactions within hydrophobic target binding pockets, such as those found in tissue transglutaminase (hTG2) and various kinase targets [1].

Evidence DimensionCalculated LogP and lipophilicity contribution
Target Compound Data+0.8 to +1.0 LogP contribution (isopropylsulfonyl)
Comparator Or Baseline1-(Methylsulfonyl)piperazine (+0.0 baseline relative contribution)
Quantified Difference~1.0 log unit increase in lipophilicity
ConditionsIn silico modeling and in vitro permeability optimization

Procuring the isopropylsulfonyl derivative is critical when optimizing the oral bioavailability and target affinity of central nervous system and antiviral drug candidates.

Steric Hindrance for Improved Metabolic Stability

The bulky isopropyl group adjacent to the sulfonyl moiety provides significant steric shielding compared to less hindered analogs. In human liver microsome (HLM) stability assays, piperazine derivatives incorporating the isopropylsulfonyl group demonstrate a reduced rate of cytochrome P450-mediated oxidation and N-dealkylation. This steric protection can extend the in vitro microsomal half-life by 2- to 3-fold when compared to the less hindered methylsulfonyl or ethylsulfonyl counterparts[1].

Evidence DimensionIn vitro microsomal half-life (T_1/2)
Target Compound DataExtended half-life due to steric shielding
Comparator Or BaselineMethylsulfonyl or ethylsulfonyl piperazine derivatives (baseline T_1/2)
Quantified Difference2- to 3-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays

This building block allows medicinal chemists to proactively design out metabolic liabilities, thereby reducing downstream dosage requirements and improving in vivo efficacy.

Bypassing Late-Stage Sulfonylation Inefficiencies

Attempting to install an isopropylsulfonyl group late in a synthetic sequence using isopropylsulfonyl chloride typically results in low yields (often 40-60%) due to the reagent's steric bulk and rapid hydrolysis. Procuring pre-synthesized 1-(isopropylsulfonyl)piperazine allows chemists to utilize the highly nucleophilic secondary amine in standard SNAr or amide coupling reactions, routinely achieving >90% yields. This pre-installed approach eliminates the need to handle moisture-sensitive, corrosive sulfonyl chlorides during critical late-stage API assembly [1].

Evidence DimensionLate-stage coupling yield
Target Compound Data>90% yield via secondary amine coupling
Comparator Or Baseline40-60% yield via late-stage sulfonylation with isopropylsulfonyl chloride
Quantified Difference30-50% absolute increase in late-stage yield
ConditionsStandard parallel synthesis (SNAr or amide coupling) workflows

Utilizing the pre-assembled building block drastically improves overall synthetic efficiency, reduces reagent waste, and preserves expensive late-stage intermediates.

High-Purity Salt Form for Reproducible Stoichiometry

1-(Isopropylsulfonyl)piperazine is frequently procured as a hydrochloride salt, which forms a highly crystalline, non-hygroscopic white solid. In contrast, many unprotected or smaller alkyl-substituted free base piperazines are hygroscopic oils or low-melting solids that absorb atmospheric moisture, leading to inaccurate weighing and variable reaction stoichiometry. The stable HCl salt form ensures >95% purity and consistent molar equivalents during high-throughput screening library synthesis and scale-up .

Evidence DimensionPhysical state and stoichiometric reliability
Target Compound DataNon-hygroscopic crystalline solid (HCl salt)
Comparator Or BaselineHygroscopic oils or low-melting solids (free base piperazines)
Quantified DifferenceElimination of moisture-induced stoichiometric errors
ConditionsAmbient laboratory storage and automated weighing

Reliable physical properties prevent costly batch-to-batch variations in automated parallel synthesis and ensure long-term stability during procurement and storage.

Hit-to-Lead Optimization of Kinase and Protease Inhibitors

Due to its enhanced lipophilicity and ability to occupy hydrophobic binding pockets, 1-(isopropylsulfonyl)piperazine is an ideal building block for optimizing the target affinity and cell permeability of kinase and protease inhibitors. It is specifically chosen over methylsulfonyl analogs when a candidate requires a higher LogP to cross cell membranes or the blood-brain barrier [1].

Synthesis of Metabolically Stable Antiviral Agents

In the development of HIV reverse transcriptase inhibitors and other antiviral therapies, the steric bulk of the isopropylsulfonyl group protects the piperazine core from rapid P450-mediated metabolism. This compound is the preferred precursor when early-stage candidates exhibit poor microsomal stability and require structural shielding [2].

High-Throughput Library Synthesis and Scale-Up

Because late-stage sulfonylation with isopropylsulfonyl chloride is low-yielding and prone to side reactions, this pre-assembled building block is prioritized in combinatorial chemistry. Its highly nucleophilic secondary amine and stable salt form allow for efficient, reproducible SNAr and amide coupling reactions across large compound libraries and pilot-scale manufacturing [3].

XLogP3

-0.3

Wikipedia

1-(Propane-2-sulfonyl)piperazine

Dates

Last modified: 08-15-2023

Explore Compound Types